tert-Butyl 2-(3-(4-(3-(tosyloxy)propoxy)butoxy)propoxy)acetate
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Overview
Description
tert-Butyl 2-(3-(4-(3-(tosyloxy)propoxy)butoxy)propoxy)acetate is a complex organic compound with the molecular formula C23H38O8S and a molecular weight of 474.61 g/mol . This compound is characterized by the presence of a tert-butyl ester group, multiple ether linkages, and a tosyloxy functional group. It is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of tert-Butyl 2-(3-(4-(3-(tosyloxy)propoxy)butoxy)propoxy)acetate involves multiple steps. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 3-(tosyloxy)propyl alcohol and 4-(3-(tosyloxy)propoxy)butanol.
Etherification: The intermediate compounds undergo etherification reactions to form the desired ether linkages.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl bromoacetate to form this compound
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl 2-(3-(4-(3-(tosyloxy)propoxy)butoxy)propoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to remove the tosyloxy group and form the corresponding alcohol
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 2-(3-(4-(3-(tosyloxy)propoxy)butoxy)propoxy)acetate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-(4-(3-(tosyloxy)propoxy)butoxy)propoxy)acetate involves its ability to undergo various chemical reactions, as described above. The tosyloxy group is a good leaving group, making the compound reactive in substitution reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid and alcohol, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-(3-(4-(3-(tosyloxy)propoxy)butoxy)propoxy)acetate include:
tert-Butyl 2-(3-(4-(3-hydroxypropoxy)butoxy)propoxy)acetate: This compound lacks the tosyloxy group and has a hydroxyl group instead.
tert-Butyl bromoacetate: This compound is simpler and lacks the ether linkages and tosyloxy group.
tert-Butyl 2-(3-(2-aminoethoxy)propoxy)acetate: This compound has an amino group instead of the tosyloxy group.
The uniqueness of this compound lies in its multiple ether linkages and the presence of the tosyloxy group, which makes it highly reactive and versatile in organic synthesis.
Properties
Molecular Formula |
C23H38O8S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
tert-butyl 2-[3-[4-[3-(4-methylphenyl)sulfonyloxypropoxy]butoxy]propoxy]acetate |
InChI |
InChI=1S/C23H38O8S/c1-20-9-11-21(12-10-20)32(25,26)30-18-8-16-28-14-6-5-13-27-15-7-17-29-19-22(24)31-23(2,3)4/h9-12H,5-8,13-19H2,1-4H3 |
InChI Key |
NUJKCHOUIFDKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCOCCCCOCCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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